molecular formula C11H10BrFN2O B8262041 2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile

2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B8262041
M. Wt: 285.11 g/mol
InChI Key: ZSPMSHBXZABZBC-VQHVLOKHSA-N
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Description

2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile (C₁₁H₁₀BrFN₂O, MW 285.12) is an α,β-unsaturated nitrile derivative featuring a phenoxy group substituted with bromo and fluoro atoms at the 2- and 5-positions, respectively, and a dimethylamino group attached to the prop-2-enenitrile backbone . This compound’s structure combines electron-withdrawing (Br, F, -CN) and electron-donating (dimethylamino) groups, which may influence its electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

(E)-2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2O/c1-15(2)7-9(6-14)16-11-5-8(13)3-4-10(11)12/h3-5,7H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPMSHBXZABZBC-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)OC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/OC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorophenol and 3-(dimethylamino)prop-2-enenitrile.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The bromo and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile typically involves:

  • Starting Materials :
    • 2-bromo-5-fluorophenol
    • 3-(dimethylamino)prop-2-enenitrile
  • Reaction Conditions :
    • Conducted in an inert atmosphere (nitrogen or argon).
    • Solvents used may include dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Industrial Methods :
    • Optimization of synthetic routes for yield and purity.
    • Use of continuous flow reactors and green chemistry principles to minimize environmental impact.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile building block in chemical synthesis.

Pharmaceutical Development

Research indicates that this compound may have therapeutic properties. It is investigated as a precursor in drug development, particularly for conditions that require modulation of biological pathways.

Specialty Chemicals Production

This compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and industrial applications.

Case Study 1: Anticancer Activity

A study on structurally similar compounds demonstrated significant cytotoxicity against cancer cell lines, attributed to apoptosis induction via mitochondrial pathways. While specific data on this compound is limited, trends suggest potential anticancer properties.

Case Study 2: Neuropharmacological Effects

Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests that this compound may have implications in treating mood disorders.

Data Table: Summary of Applications

Application AreaDescription
Organic SynthesisIntermediate for complex organic molecules
Pharmaceutical DevelopmentPotential precursor for drug candidates targeting various diseases
Specialty ChemicalsUsed in the production of advanced materials and chemicals
Biological ResearchInvestigated for interactions with molecular targets affecting biological pathways

Future Research Directions

Further studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Comprehensive toxicological assessments.
  • In vivo studies to evaluate therapeutic efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Weight Notable Features
2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile 2-Br, 5-F phenoxy; dimethylamino 285.12 Halogen substituents may enhance intermolecular halogen bonding .
(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I) Diphenylamino; pyridyl ~400 (estimated) Strong π-π interactions due to diphenylamino; dual conformers (anti/syn) .
(2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile Benzothiazole; dimethylamino 229.29 Planar structure; intramolecular H-bonding; thiazole ring stacking .
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 4-Br phenyl; 4-dimethylamino phenyl ~330 (estimated) Crystal habit/size-dependent emission; H-aggregation in solid state .

Key Observations :

  • Halogen vs. Aromatic Substituents: The bromo-fluorophenoxy group in the target compound contrasts with the benzothiazole () or diphenylamino () moieties in analogs. Halogens may promote halogen bonding, while aromatic groups (e.g., benzothiazole) enhance π-π stacking .
  • Electron-Donating Groups: The dimethylamino group is a common feature, contributing to charge-transfer interactions. In Compound I (), the diphenylamino group further amplifies π-π interactions, whereas the target compound’s phenoxy group may prioritize steric effects over electronic delocalization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound HOMO-LUMO Gap (eV) Solvent Effects Solid-State Behavior
This compound Not reported Likely influenced by Br/F polarity Potential halogen bonding; unknown packing
Compound I () ~3.2 (DFT) Solvent-dependent conformers (anti/syn) Dual conformers; strong π-π stacking .
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile () ~2.8–3.1 Emission modulated by crystal size/habit H-aggregation; size-dependent fluorescence .
Benzothiazole derivative () Not reported Intramolecular H-bonding stabilizes planar structure Thiazole ring stacking; planar conformation .

Key Observations :

    Biological Activity

    2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile, identified by CAS number 1620478-72-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C11H10BrFN2OC_{11}H_{10}BrFN_2O with a molecular weight of 285.12 g/mol. The structure features a bromo and fluorine substituent on a phenoxy group, which may influence its biological interactions.

    Synthesis

    The synthesis of this compound typically involves multi-step reactions that introduce the bromine and fluorine substituents while constructing the prop-2-enenitrile moiety. The specific synthetic routes can vary, but they often include halogenation and coupling reactions to achieve the desired structure.

    Biological Activity

    Research has indicated that this compound exhibits notable biological activities, particularly in the context of cancer cell inhibition and antiviral properties.

    Anticancer Activity

    In studies evaluating the compound's effects on L1210 mouse leukemia cells, it was found to exhibit potent inhibition of cell proliferation. The IC50 values were reported in the nanomolar range, indicating strong efficacy against these cancer cells. The mechanism of action appears to involve intracellular release pathways similar to those observed in other fluorinated compounds .

    Antiviral Activity

    There is emerging evidence suggesting that compounds structurally related to this compound may act as inhibitors of viral proteases. For instance, studies on similar compounds have shown significant inhibitory effects against flavivirus proteases (e.g., Zika virus), with IC50 values as low as 130 nM. This suggests potential applications in antiviral drug development .

    Structure-Activity Relationships (SAR)

    The biological activity of this compound can be significantly influenced by its structural components. The presence of halogen atoms such as bromine and fluorine has been linked to enhanced potency in various biological assays. For example, modifications to the phenyl ring substituents have shown to alter the inhibitory activity against viral proteases dramatically:

    CompoundSubstituentIC50 (μM)Activity Change
    1 Bromine0.52Base Activity
    7 Tert-butyl3.14Decreased
    5 Thiophene1.42Increased
    6 Furan1.0Increased

    This table illustrates how varying substituents can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug design.

    Case Studies

    • Leukemia Cell Proliferation Inhibition : A study conducted on L1210 mouse leukemia cells demonstrated that compounds similar to this compound exhibited potent growth inhibition, with mechanisms involving nucleotide release pathways .
    • Antiviral Screening : In a screening assay for antiviral activity against flaviviruses, compounds related to this structure were found to inhibit Zika virus replication effectively, suggesting broad-spectrum antiviral potential .

    Q & A

    Q. What are the primary synthetic routes for 2-(2-bromo-5-fluorophenoxy)-3-(dimethylamino)prop-2-enenitrile, and how can reaction conditions be optimized for yield and purity?

    The synthesis of this compound likely involves multi-step reactions, starting with bromination and fluorination of a phenolic precursor, followed by nucleophilic substitution or coupling reactions. For example, bromination at the 2-position of a fluorophenol derivative can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination . The dimethylamino group may be introduced via a Michael addition or condensation reaction using dimethylamine. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via TLC or HPLC. Purification via column chromatography or recrystallization is critical to isolate the enenitrile intermediate .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?

    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the presence of the bromo-fluorophenoxy group and dimethylamino moiety. Chemical shifts for aromatic protons (6.5–8.0 ppm) and nitrile groups (~110–120 ppm in 13C^{13}\text{C}) are key markers .
    • X-ray crystallography : Resolve spatial arrangement and bond angles, particularly for the prop-2-enenitrile backbone and substituent positions. Crystallization solvents (e.g., ethanol or DCM) must be selected to avoid polymorphism .
    • HRMS : Validate molecular weight and fragmentation patterns to confirm the absence of byproducts .

    Q. How does the compound’s reactivity vary under different pH or solvent conditions, particularly for the nitrile and dimethylamino groups?

    The nitrile group is susceptible to hydrolysis under acidic or basic conditions, forming amides or carboxylic acids. The dimethylamino group may act as a weak base, influencing solubility in polar solvents. Reactivity studies should employ buffered solutions (pH 3–10) and solvents (DMSO, THF, water) to track degradation pathways via UV-Vis or LC-MS. Kinetic studies under controlled temperatures can model stability .

    Advanced Research Questions

    Q. What experimental designs are recommended to evaluate the environmental fate and ecotoxicological impacts of this compound?

    Adopt a tiered approach:

    • Phase 1 (Lab) : Assess hydrolysis, photolysis, and biodegradation using OECD guidelines (e.g., Test 111 for hydrolysis half-life). Measure partition coefficients (KowK_{ow}, KocK_{oc}) to predict bioavailability .
    • Phase 2 (Microcosm) : Simulate aquatic/terrestrial ecosystems to study bioaccumulation in model organisms (e.g., Daphnia magna or Eisenia fetida). Use LC-MS/MS to quantify tissue concentrations .
    • Phase 3 (Field) : Long-term monitoring in contaminated sites, paired with metabolomics to identify biomarkers of exposure .

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

    • Meta-analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies) and normalize for variables like cell line/passage number.
    • Dose-response modeling : Re-evaluate IC50_{50} values with Hill slope adjustments to account for assay sensitivity variations.
    • Structural analogs : Benchmark against compounds with similar substituents (e.g., bromo-fluoro-phenyl derivatives) to identify substituent-dependent trends .

    Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

    • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases or GPCRs). Validate with MD simulations to assess stability over 100+ ns trajectories.
    • QSAR : Develop models using descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with activity .
    • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitrile group) for covalent binding .

    Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

    • Flow chemistry : Continuous reactors minimize side reactions (e.g., epimerization) by controlling residence time and temperature.
    • Catalytic optimization : Use chiral catalysts (e.g., BINAP ligands) for asymmetric synthesis of the dimethylamino group.
    • In-line analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .

    Q. How can cross-disciplinary approaches enhance understanding of this compound’s mechanism of action in pharmacological studies?

    • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions.
    • Transcriptomics : RNA-seq on treated cell lines to map pathway perturbations (e.g., apoptosis or oxidative stress).
    • Structural biology : Cryo-EM or XFEL to resolve binding conformations at atomic resolution .

    Methodological Notes

    • Data validation : Cross-reference spectral data with NIST Chemistry WebBook or DSSTox for accuracy .
    • Ethical reporting : Disclose synthetic yields, purity thresholds, and assay limitations to ensure reproducibility.
    • Collaboration : Partner with environmental toxicologists and computational chemists to address multi-faceted research gaps .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.